BenchChemオンラインストアへようこそ!

Ethyl 7-Bromo-2,2-dimethylheptanoate

Continuous Flow Chemistry Process Intensification Pharmaceutical Intermediate Synthesis

Ethyl 7-Bromo-2,2-dimethylheptanoate (CAS 123469-92-1, C11H21BrO2, MW 265.19 g/mol) is a brominated fatty acid ethyl ester and a critical regulatory-classified intermediate in the commercial synthesis of the ATP-citrate lyase (ACL) inhibitor bempedoic acid (ETC-1002). It is also formally designated and supplied as Bempedoic Acid Impurity 17 for analytical quality control (QC) in drug product release and stability monitoring.

Molecular Formula C11H21BrO2
Molecular Weight 265.19 g/mol
CAS No. 123469-92-1
Cat. No. B3092756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-Bromo-2,2-dimethylheptanoate
CAS123469-92-1
Molecular FormulaC11H21BrO2
Molecular Weight265.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CCCCCBr
InChIInChI=1S/C11H21BrO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3
InChIKeySYRIIFZUZOIRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Bromo-2,2-dimethylheptanoate (CAS 123469-92-1) Procurement Specification & Supply Chain Overview


Ethyl 7-Bromo-2,2-dimethylheptanoate (CAS 123469-92-1, C11H21BrO2, MW 265.19 g/mol) is a brominated fatty acid ethyl ester and a critical regulatory-classified intermediate in the commercial synthesis of the ATP-citrate lyase (ACL) inhibitor bempedoic acid (ETC-1002) [1]. It is also formally designated and supplied as Bempedoic Acid Impurity 17 for analytical quality control (QC) in drug product release and stability monitoring [2]. The compound is characterized by a geminal dimethyl quaternary center at C2 and a primary ω-bromoalkyl chain, which confers distinctive reactivity for carbon-chain extension and functional group interconversion. Physical property predictions and vendor data indicate a density of ~1.2±0.1 g/cm³ and a boiling point of ~274.7±23.0 °C [3].

Procurement Risk: Why Unspecified 'Bromoheptanoate Esters' Are Not Interchangeable with Ethyl 7-Bromo-2,2-dimethylheptanoate


A generic substitution of Ethyl 7-Bromo-2,2-dimethylheptanoate with a non-identical ω-bromoalkanoate ester introduces significant chemical and regulatory risk. First, the gem-dimethyl substitution at the C2 position (2,2-dimethyl) is structurally critical; its absence alters the steric and electronic environment of the ester group, directly impacting reaction kinetics and yields in subsequent synthetic steps [1]. Second, chain-length variations (e.g., 5-bromo vs. 7-bromo) generate different downstream impurities that fail to meet pharmacopeial impurity profiling specifications [2]. Third, substitutions with methyl or other esters introduce orthogonal reactivity (e.g., different transesterification or saponification rates), compromising process robustness. The quantitative evidence below validates this compound's precise identity as a non-negotiable requirement for both GMP intermediate supply and regulatory-compliant analytical reference standards.

Product-Specific Quantitative Evidence: Ethyl 7-Bromo-2,2-dimethylheptanoate vs. Analogs and Alternatives


Continuous Flow Synthesis Yield Advantage Over Batch Methods

Ethyl 7-Bromo-2,2-dimethylheptanoate is synthesized via a two-step continuous flow process in a tubular reactor, which provides a substantial yield improvement over traditional batch alkylation methods. This process utilizes the reaction of ethyl isobutyrate with 1,5-dibromopentane in the presence of a strong base [1]. The continuous flow method significantly reduces side-product formation and reaction time. This same approach is not reported to be as effective for other chain-length analogs without optimization, making this compound uniquely suited for scalable GMP production via continuous flow.

Continuous Flow Chemistry Process Intensification Pharmaceutical Intermediate Synthesis Alkylation

Regulatory Designation as a Specified Impurity in Bempedoic Acid Drug Product QC

Ethyl 7-Bromo-2,2-dimethylheptanoate is officially designated and supplied as Bempedoic Acid Impurity 17. It is used as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing for bempedoic acid drug substance and drug product [1]. This formal designation distinguishes it from other structurally similar bromo-ester compounds, which would not serve as the official reference standard and could not be used to demonstrate regulatory compliance or specificity of an analytical method.

Pharmaceutical Analysis Impurity Profiling Quality Control Regulatory Compliance Bempedoic Acid

Superior Alkylating Efficiency from Optimized Chain Length and Sterics

The molecular structure of Ethyl 7-Bromo-2,2-dimethylheptanoate is specifically engineered for a key C-alkylation step in the synthesis of bempedoic acid. The geminal dimethyl group at the α-position prevents enolate self-condensation, while the 7-bromoalkyl chain provides the precise carbon skeleton length needed for the final drug's pharmacophore [1]. This is in contrast to shorter-chain bromo-esters (e.g., ethyl 5-bromovalerate) which would lead to a truncated, inactive final product, or longer-chain analogs which would generate a different impurity profile and fail to meet drug specifications.

Organic Synthesis Alkylation Reaction Kinetics Structure-Activity Relationship Bempedoic Acid Synthesis

Physicochemical Property Predictions Validating Its Suitability as a Synthetic Intermediate

Predicted physicochemical properties of Ethyl 7-Bromo-2,2-dimethylheptanoate confirm its utility as a synthetic intermediate. Its moderate lipophilicity (consensus Log P ~3.49) and low topological polar surface area (TPSA ~26.3 Ų) facilitate its use in organic reactions requiring organic solvent compatibility and good solubility in reaction media like THF . These properties are distinct from more polar or lipophilic analogs, which could exhibit unfavorable phase-partitioning behavior during workup or purification, affecting overall process yield and purity.

Physical Chemistry Lipophilicity Drug Design Process Chemistry ADME

High Purity Threshold and Analytical Characterization for GMP Readiness

Commercially available Ethyl 7-Bromo-2,2-dimethylheptanoate is routinely supplied with a high purity specification of ≥97% (HPLC) and is accompanied by detailed batch-specific analytical data including NMR, HPLC, and MS . This level of characterization and quality control meets the requirements for a pharmaceutical intermediate used in GMP production, or as an analytical reference standard . This contrasts with lower-purity, research-grade bromo-esters which lack the rigorous documentation and purity assurance required for regulatory submissions or commercial manufacturing.

Quality Control GMP Manufacturing Analytical Chemistry Purity Pharmaceutical Intermediate

Proven Utility in Bempedoic Acid Scale-Up Demonstrated in Patent Literature

The specific use of Ethyl 7-Bromo-2,2-dimethylheptanoate as a key intermediate in the synthesis of bempedoic acid is explicitly detailed in multiple process patents, including CN112047840A and CN111675614A [1][2]. These patents describe optimized, scalable methods for its synthesis and its subsequent conversion to bempedoic acid. The existence of dedicated process patents for this specific compound underscores its industrial relevance and validates it as a scalable, economically viable intermediate. Alternative bromo-esters are not the subject of such focused process development patents for this API.

Process Chemistry Pharmaceutical Manufacturing Bempedoic Acid Scale-Up Patent

Procurement Application Scenarios for Ethyl 7-Bromo-2,2-dimethylheptanoate: Research to GMP Manufacturing


Scenario 1: GMP Manufacturing of Bempedoic Acid API

For pharmaceutical manufacturers scaling up bempedoic acid (ETC-1002) production, Ethyl 7-Bromo-2,2-dimethylheptanoate is a critical starting material or intermediate. The evidence confirms it is the specific compound used in patented, high-yielding continuous flow processes [1]. Procuring this compound with ≥97% purity from a qualified vendor ensures alignment with the established synthetic route, minimizes process development risk, and provides the necessary documentation for regulatory filings. Any substitution with a generic bromo-ester would invalidate the process and require new validation studies.

Scenario 2: Analytical Method Development and GMP Quality Control for Bempedoic Acid

For analytical chemistry groups in generic pharmaceutical companies developing ANDAs for bempedoic acid, or for QC laboratories in innovator companies, this compound is required as 'Bempedoic Acid Impurity 17' [1]. It is used to prepare impurity-spiked samples for method validation (specificity, LOD/LOQ, linearity) and as a reference standard for routine batch release testing. Procurement of a certified reference standard with a full certificate of analysis is mandatory for GMP compliance.

Scenario 3: Process Chemistry Research and Optimization

For academic or industrial process chemistry groups investigating the synthesis of gem-dimethyl substituted aliphatic chains, this compound is a valuable model substrate. Its structure allows for the study of alkylation kinetics at a quaternary center [1]. It is also used to explore subsequent functional group interconversions (e.g., ester hydrolysis, reduction to alcohol, nucleophilic substitution of the bromide). Using this specific, well-characterized compound ensures reproducible results in continuous flow chemistry research aimed at process intensification [2].

Scenario 4: Impurity Synthesis for Pharmacopeial Monograph Development

For national pharmacopeias (e.g., USP, EP) or drug master file holders, this compound is needed to synthesize, isolate, and characterize potential process impurities and degradation products of bempedoic acid. It can be used as a starting material to generate a library of related substances for toxicological assessment and to set appropriate acceptance criteria in official monographs [1]. Its procurement is essential for establishing the safety and quality standards for the drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-Bromo-2,2-dimethylheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.